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Compound of Interest

Compound Name: Lanicemine-d5

Cat. No.: B1155724

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lanicemine-d5 as an
internal standard in pharmacokinetic studies of Lanicemine. Detailed protocols for sample
preparation and bioanalysis, along with relevant pharmacokinetic data and a summary of the
drug's mechanism of action, are presented to support research and development in this area.

Introduction

Lanicemine (AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor channel
blocker that has been investigated for its potential as a rapid-acting antidepressant. Unlike
other NMDA receptor antagonists such as ketamine, Lanicemine has been shown to have
minimal psychotomimetic side effects.[1] Accurate and precise quantification of Lanicemine in
biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling.
The use of a stable isotope-labeled internal standard, such as Lanicemine-d5, is essential for
reliable bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Profile of Lanicemine

Clinical studies in healthy subjects and patients with major depressive disorder (MDD) have
characterized the pharmacokinetic profile of intravenously administered Lanicemine. The
pharmacokinetics of Lanicemine is best described by a two-compartment model with zero-order
input and first-order elimination.[2]
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Table 1: Summary of Lanicemine Pharmacokinetic Parameters in Healthy Adults

Parameter Value Reference

Mean Systemic Clearance

9.43 L/h [2]
(CL)
Central Volume of Distribution

106 L [2]
(V1)
Peripheral Volume of

o 47.3 L [2]

Distribution (V2)
Intercompartmental Clearance

75.7 L/h [2]
Q)
Terminal Elimination Half-life

~16 hours [31141[5]
(t2)
Peak Plasma Concentration
(Cmax) after 150 mg IV 1270 ng/mL [4]
infusion
Time to Peak Plasma
Concentration (Tmax) after ~1 hour [4]
150 mg IV infusion
Area Under the Curve
(AUCo-) after 150 mg IV 18100 ng-h/mL [4]

infusion

Note: Values are presented as means from the cited studies.

Lanicemine is considered a low-clearance compound, with urinary excretion being the primary
route of elimination for the unchanged drug and its metabolites.[3][5]

Mechanism of Action: NMDA Receptor Antagonism
and Downstream Signaling
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Lanicemine exerts its therapeutic effects by acting as an uncompetitive antagonist at the NMDA
receptor, an ionotropic glutamate receptor. Blockade of the NMDA receptor by Lanicemine is
thought to initiate a cascade of downstream signaling events that ultimately lead to its
antidepressant effects. A simplified representation of this pathway is as follows:

o NMDA Receptor Blockade: Lanicemine binds to the open channel of the NMDA receptor,
preventing the influx of calcium ions.

 Increased Glutamate Release: This blockade leads to a surge in the release of the excitatory
neurotransmitter glutamate.

o AMPA Receptor Activation: The increased glutamate activates a-amino-3-hydroxy-5-methyl-
4-isoxazolepropionic acid (AMPA) receptors.

o Downstream Signaling: Activation of AMPA receptors triggers downstream signaling
pathways, including the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and
activation of the mammalian Target of Rapamycin (mTOR) pathway. These pathways are
crucial for neurogenesis and synaptic plasticity, processes that are often impaired in
depression.

Neuron

- —>
Lanicemine blocks NMDA Receptor leads to t Glutamate Release dCtvales AMPA Receptor

1 MTOR Signaling

1 Synaptic Plasticity
(Antidepressant Effects)

1 BDNF Expression

Click to download full resolution via product page
Lanicemine's Proposed Antidepressant Signaling Pathway.

Experimental Protocols
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Bioanalytical Method for Quantification of Lanicemine in
Human Plasma using LC-MS/MS

This protocol describes a method for the quantitative analysis of Lanicemine in human plasma
using Lanicemine-d5 as an internal standard (IS). The method utilizes protein precipitation for
sample preparation followed by analysis with liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

Materials and Reagents:

e Lanicemine analytical standard

e Lanicemine-d5 (internal standard)

o Acetonitrile (HPLC grade)

e Methanol (HPLC grade)

e Formic acid (LC-MS grade)

e« Ammonium acetate (LC-MS grade)

e Human plasma (K2EDTA)

e Deionized water (18.2 MQ-cm)

Instrumentation:

¢ High-Performance Liquid Chromatography (HPLC) system
o Tandem Mass Spectrometer with an electrospray ionization (ESI) source
e Analytical column (e.g., C18, 50 x 2.1 mm, 1.9 pum)
Preparation of Stock and Working Solutions:

o Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lanicemine and
Lanicemine-d5 by dissolving the accurately weighed compounds in methanol.
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e Working Standard Solutions: Serially dilute the Lanicemine primary stock solution with 50:50
(v/v) acetonitrile/water to prepare working standard solutions for the calibration curve.

« Internal Standard Working Solution: Dilute the Lanicemine-d5 primary stock solution with
acetonitrile containing 0.1% formic acid to a final concentration of 0.5 pug/mL.

Sample Preparation (Protein Precipitation):

Label microcentrifuge tubes or a 96-well plate for calibration standards, quality controls
(QCs), and unknown samples.

To 50 L of plasma in each tube/well, add 300 pL of the internal standard working solution
(Lanicemine-d5 in acetonitrile).

Vortex mix the samples for 5 minutes to ensure thorough mixing and protein precipitation.

Centrifuge the samples at 1000 rpm for 5 minutes to pellet the precipitated proteins.

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

Inject an aliquot (e.g., 5 pL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions:

e LC Conditions:

o Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid
o Mobile Phase B: Acetonitrile with 0.1% formic acid

o Gradient: A linear gradient can be optimized to ensure separation from endogenous
plasma components. A typical gradient might start at 5% B, ramp up to 95% B, hold, and
then re-equilibrate.

o Flow Rate: 0.4 mL/min

o Column Temperature: 40 °C
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 MS/MS Conditions:
o lonization Mode: Electrospray lonization (ESI), Positive
o Scan Type: Multiple Reaction Monitoring (MRM)
o MRM Transitions:

= Lanicemine: To be determined empirically (e.g., Q1: m/z of protonated molecule -> Q3:
m/z of a characteristic product ion)

» Lanicemine-d5: To be determined empirically (e.g., Q1: m/z of protonated molecule + 5
-> Q3: m/z of a characteristic product ion)

o Optimize collision energy and other MS parameters for maximum signal intensity.
Method Validation:

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA,
EMA) for accuracy, precision, selectivity, sensitivity (LLOQ), linearity, recovery, and stability.

Table 2: Example Bioanalytical Method Validation Parameters

Parameter Acceptance Criteria

Linearity r2=0.99

Within £15% of nominal concentration (£20% at
Accuracy

LLOQ)
Precision (CV%) <15% (<20% at LLOQ)
o No significant interfering peaks at the retention
Selectivity )
times of the analyte and IS
Recovery Consistent and reproducible
o Analyte stable under various storage and
Stability

handling conditions
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Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study
involving Lanicemine.
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Typical Workflow for a Lanicemine Pharmacokinetic Study.
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Conclusion

The use of Lanicemine-d5 as an internal standard in conjunction with a validated LC-MS/MS
method allows for the accurate and precise quantification of Lanicemine in biological matrices.
This is fundamental for the robust characterization of its pharmacokinetic properties. The
provided protocols and information serve as a valuable resource for researchers and scientists
involved in the development of Lanicemine and other NMDA receptor modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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